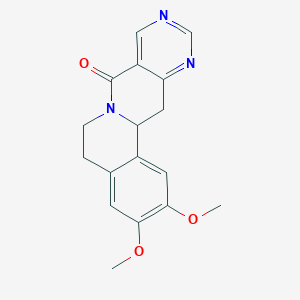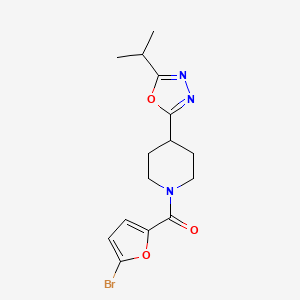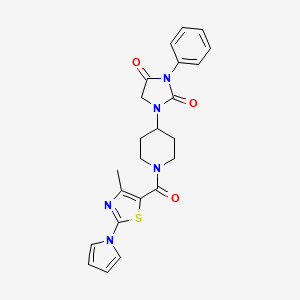
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In
科学的研究の応用
Synthesis and Biological Activities 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone and its derivatives have been synthesized and studied for various scientific applications. A notable study involved the synthesis of 1H-1,2,4-triazole derivatives containing a pyridine moiety, demonstrating antibacterial and plant growth regulatory activities. This underscores the compound's potential in developing antimicrobial agents and agricultural chemicals (Jian‐Bing Liu et al., 2007).
Spectroscopic Characterization and Biological Application Another research avenue includes the spectroscopic characterization of derivatives, such as the study on 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. This compound was synthesized using a click chemistry approach, and its cytotoxicity was evaluated, showing potential for biological applications (M. Govindhan et al., 2017).
Hydrogen-Bonding Patterns and Structural Analysis Research on enaminones, including derivatives similar to this compound, has provided insights into hydrogen-bonding patterns and structural analysis. These studies contribute to understanding the compound's molecular interactions and stability, essential for drug design and material science (James L. Balderson et al., 2007).
Antiviral and Fungicidal Activities Derivatives have been explored for their antiviral and fungicidal activities. For instance, studies on pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have shown promising results against viruses and fungi, indicating the potential for developing new antiviral and antifungal agents (F. Attaby et al., 2006).
Catalytic and Chemical Properties The compound and its derivatives have been studied for their catalytic behaviors and chemical properties, including reactions with various nucleophiles. These studies are vital for chemical synthesis processes and the development of new catalytic agents (V. B. Halnor et al., 2006).
特性
IUPAC Name |
2-pyridin-3-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-8-3-13(4-9-18)19-16-6-7-17-19/h1-2,5-7,11,13H,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQDRRBNUGFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2897003.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2897007.png)


![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)
![N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B2897013.png)
![7-Fluoro-2-methyl-3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2897014.png)
![N-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2897015.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)


![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)